REACTION_CXSMILES
|
[C:1]([O:4][C:5]1[CH:6]=[C:7]([CH:11]=[CH:12][C:13]=1[O:14][CH3:15])[C:8](O)=[O:9])(=[O:3])[CH3:2].CN(C=O)C.C(Cl)(=O)C([Cl:24])=O>C(Cl)Cl>[Cl:24][C:8]([C:7]1[CH:11]=[CH:12][C:13]([O:14][CH3:15])=[C:5]([O:4][C:1](=[O:3])[CH3:2])[CH:6]=1)=[O:9]
|
Name
|
|
Quantity
|
700 mg
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC=1C=C(C(=O)O)C=CC1OC
|
Name
|
|
Quantity
|
24 μL
|
Type
|
reactant
|
Smiles
|
CN(C)C=O
|
Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C(=O)Cl)(=O)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
6 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred until the evolution of gas
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
(about 30 min)
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
The volatiles were removed in vacuo
|
Type
|
DISSOLUTION
|
Details
|
the residue was dissolved in 10 ml of DCM
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Name
|
|
Type
|
product
|
Smiles
|
ClC(=O)C=1C=CC(=C(C1)OC(C)=O)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 750 mg |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |